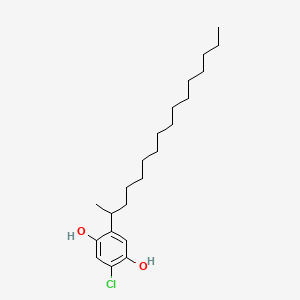

2-Chloro-5-sec-hexadecylhydroquinone

Description

2-Chloro-5-sec-hexadecylhydroquinone is a substituted hydroquinone derivative featuring a chlorine atom at the 2-position and a branched hexadecyl chain at the 5-position of the aromatic ring. Hydroquinones are redox-active compounds widely studied for their applications in organic synthesis, materials science, and medicinal chemistry. The introduction of a bulky sec-hexadecyl group and an electron-withdrawing chlorine substituent distinguishes this compound from simpler hydroquinones, influencing its solubility, stability, and reactivity.

Properties

CAS No. |

137193-60-3 |

|---|---|

Molecular Formula |

C22H37ClO2 |

Molecular Weight |

369.0 g/mol |

IUPAC Name |

2-chloro-5-hexadecan-2-ylbenzene-1,4-diol |

InChI |

InChI=1S/C22H37ClO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(2)19-16-22(25)20(23)17-21(19)24/h16-18,24-25H,3-15H2,1-2H3 |

InChI Key |

BCSYCAJWKGGPRY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)C1=CC(=C(C=C1O)Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The structural uniqueness of 2-Chloro-5-sec-hexadecylhydroquinone can be contextualized by comparing it to related compounds described in the literature. Below is a comparative analysis:

Substituent Effects

- 2-[(Z)Heptadec-10'-enyl]-6-methoxyphenol (7): Substituents: Methoxy (-OCH₃) at the 6-position and a linear heptadecenyl chain at the 2-position. Impact: The methoxy group enhances electron density on the aromatic ring, favoring electrophilic substitution reactions. The unsaturated heptadecenyl chain increases fluidity and lowers melting points compared to saturated analogs . The branched sec-hexadecyl chain may reduce crystallinity and improve solubility in nonpolar solvents compared to linear chains .

- 2-[(Z)Heptadec-10'-enyl]-6-methoxybenzo-1,4-quinone (Irisquinone, 1): Substituents: Methoxy group at the 6-position and heptadecenyl chain at the 2-position, but oxidized to a quinone. Impact: The quinone structure enables redox activity, critical in electron-transfer processes. Contrast with Target Compound: Hydroquinones (reduced quinones) are generally more stable but less reactive in redox reactions. The chlorine substituent in the target compound may further stabilize the reduced form, altering its electrochemical profile .

Physicochemical Properties and Spectral Data

Solubility and Stability

- Compound 7 : Soluble in polar aprotic solvents (e.g., THF, acetone) due to the methoxy group; stability enhanced by the electron-donating substituent.

- Irisquinone (1): Limited solubility in water but soluble in dichloromethane; redox-active and prone to reduction.

- Target Compound: Expected to exhibit moderate solubility in chlorinated solvents (e.g., CH₂Cl₂) due to the sec-hexadecyl chain. The chlorine atom may confer resistance to autoxidation compared to unsubstituted hydroquinones.

Spectroscopic Comparison

| Compound | ¹H NMR (δ, ppm) | Mass (m/z) |

|---|---|---|

| 2-[(Z)Heptadec-10'-enyl]-6-methoxyphenol (7) | 6.68 (s, 1H, ArH), 3.85 (s, 3H, OCH₃) | 406 [M+H]⁺ |

| Irisquinone (1) | 5.90 (s, 2H, quinone protons) | 404 [M+H]⁺ |

| This compound | Hypothetical: ~6.50–7.00 (ArH), 1.20–1.60 (sec-hexadecyl) | ~424 [M+H]⁺ (estimated) |

The chlorine atom in the target compound would deshield aromatic protons, shifting NMR signals upfield compared to compound 7 . The sec-hexadecyl chain would produce complex splitting in the δ 1.20–1.60 region, distinct from the linear heptadecenyl chain in 7 and 1 .

Research Implications and Limitations

- Enhanced oxidative stability due to chlorine substitution.

- Potential applications in surfactant chemistry or as a lipophilic antioxidant.

- Limitations include the lack of experimental data on its synthesis, biological activity, or exact spectral properties.

Further studies should focus on synthesizing this compound and characterizing its reactivity, toxicity, and functional applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.